
5-Chloro-1,3-benzodioxole
Overview
Description
5-Chloro-1,3-benzodioxole: is an organic compound with the molecular formula C7H5ClO2 and a molecular weight of 156.57 g/mol . It is a derivative of 1,3-benzodioxole, where a chlorine atom is substituted at the 5th position of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
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Chlorination of 1,3-benzodioxole: : One common method involves the chlorination of 1,3-benzodioxole. In this process, 1,3-benzodioxole is dissolved in chloroform, and chlorine gas is slowly passed through the solution . The reaction is typically carried out under controlled conditions to ensure the selective chlorination at the 5th position.
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Photocatalytic Preparation: : Another method involves the photocatalytic activation of methylene hydrogen atoms in the presence of tetrabutylammonium decatungstate (TBADT). This method is mild and general, allowing for the synthesis of potentially bioactive 2-substituted-1,3-benzodioxoles .
Industrial Production Methods:
Industrial production methods for 5-Chloro-1,3-benzodioxole often involve large-scale chlorination processes, where the reaction conditions are optimized for high yield and purity. The use of advanced catalysts and controlled reaction environments ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions:
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Substitution Reactions: : 5-Chloro-1,3-benzodioxole can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents for these reactions include sodium hydroxide, potassium hydroxide, and various amines.
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Oxidation Reactions: : This compound can also undergo oxidation reactions, where the methylenedioxy group is oxidized to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Major Products Formed:
Substitution Reactions: Depending on the nucleophile used, products can include various substituted benzodioxoles.
Oxidation Reactions: Products can include this compound-2-carboxylic acid or this compound-2-aldehyde.
Scientific Research Applications
Chemistry: : 5-Chloro-1,3-benzodioxole is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: : In biological research, this compound is used to study the effects of chlorinated benzodioxoles on biological systems. It serves as a model compound for understanding the behavior of similar bioactive molecules.
Medicine: : this compound derivatives are investigated for their potential therapeutic properties, including anticancer and antimicrobial activities .
Industry: : This compound is used in the production of pesticides and other industrial chemicals. Its unique chemical properties make it valuable in various industrial applications .
Mechanism of Action
The mechanism of action of 5-Chloro-1,3-benzodioxole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can modulate enzyme activity by binding to active sites or altering enzyme conformation. The methylenedioxy group plays a crucial role in its bioactivity, influencing its interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: The parent compound without the chlorine substitution.
1-Chloro-3,4-methylenedioxybenzene: Another chlorinated derivative with similar properties but different substitution patterns.
5-Chloro-1,3-benzodioxole-2-carboxylic acid: An oxidized derivative with additional functional groups, making it more reactive in certain chemical reactions.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom at the 5th position enhances its reactivity and bioactivity, making it a valuable compound in various research and industrial applications .
Biological Activity
5-Chloro-1,3-benzodioxole is an organic compound with the molecular formula and a molecular weight of 156.57 g/mol. This compound has garnered attention in various fields due to its significant biological activities and potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of bioactive compounds.
Target Enzymes and Pathways
This compound exhibits notable interactions with cytochrome P450 enzymes, which play a critical role in the metabolism of numerous substances. The compound acts as an inhibitor of these enzymes, thereby affecting metabolic pathways and influencing the pharmacokinetics of co-administered drugs.
Cellular Effects
Research indicates that this compound can induce apoptosis in certain cell lines by modulating the expression of genes involved in cell survival and death. This effect is linked to its ability to alter cellular metabolism and influence signaling pathways critical for cell growth and differentiation.
The compound's biochemical properties are essential for understanding its biological activity:
- Inhibition of Cytochrome P450 : The binding of this compound to cytochrome P450 enzymes prevents them from catalyzing their usual substrates, leading to altered metabolic profiles.
- Subcellular Localization : The localization of this compound within cellular compartments (e.g., cytoplasm, nucleus, mitochondria) is influenced by targeting signals that dictate its functional roles in various cellular processes.
Antimicrobial Activity
Antibacterial and Antifungal Properties
Studies have shown that derivatives of this compound exhibit antimicrobial activities against various bacterial strains and fungi. For instance, certain synthesized derivatives have demonstrated effectiveness comparable to standard antibiotics against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Additionally, some derivatives have shown antifungal activity against Candida albicans .
Synthesis and Screening
A study focused on synthesizing derivatives of this compound highlighted their antibacterial and antifungal activities. Compounds derived from this structure were found to possess significant antimicrobial properties, with some exhibiting half the potency of established antibiotics like ampicillin and miconazole .
Toxicological Studies
Toxicological assessments indicate that while this compound has beneficial biological effects, it also poses risks. The compound has been associated with hepatotoxicity in certain studies involving animal models. For example, piperonyl butoxide (a compound related to benzodioxoles) was observed to induce liver tumors in mice at high doses . This suggests a need for careful evaluation when considering therapeutic applications.
Summary of Biological Activities
Activity | Description |
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Enzyme Inhibition | Inhibits cytochrome P450 enzymes affecting drug metabolism |
Apoptosis Induction | Modulates gene expression related to cell survival |
Antibacterial | Effective against Staphylococcus aureus and Escherichia coli |
Antifungal | Active against Candida albicans |
Toxicity Concerns | Associated with hepatotoxicity and potential carcinogenic effects |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly used to prepare 5-chloro-1,3-benzodioxole derivatives, and how are reaction conditions optimized?
- Answer : A nickel-catalyzed cross-coupling reaction between this compound and alkyl thiols (e.g., adamantanethiol) is a validated method. Optimization involves stoichiometric control (1.1 equiv. thiol), purification via flash chromatography (SiO₂, Hex:EtOAc gradient), and monitoring yields (67% reported). Reaction efficiency depends on catalyst choice and solvent polarity .
Q. How can researchers confirm the identity and purity of this compound using spectroscopic and chromatographic techniques?
- Answer : Use a combination of:
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., benzodioxole protons at δ 6.7–7.0 ppm).
- HRMS/XRD : Validate molecular weight and crystal structure (e.g., monoclinic P21/n symmetry with lattice parameters a = 9.4403 Å, b = 3.7390 Å) .
- CAS Registry (7228-38-8) : Cross-reference spectral libraries for authentication .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Answer : Follow GHS guidelines:
- Ventilation : Use fume hoods to avoid inhalation.
- PPE : Wear nitrile gloves and safety goggles.
- First Aid : For exposure, rinse with water (15 min for eyes/skin) and seek medical attention. Refer to SDS sections 4.1 (first aid) and 15.1 (regulatory compliance) .
Q. How are physicochemical properties (e.g., boiling point, density) of this compound experimentally determined?
- Answer :
- Boiling Point : Measure via distillation under reduced pressure (reported 186°C at 760 mmHg).
- Density : Use pycnometry or gas displacement methods (1.39 g/cm³ reported).
- Vapor Pressure : Determine using static or dynamic methods (0.931 mmHg at 25°C) .
Advanced Research Questions
Q. How can copolymerization reactivity ratios (r₁, r₂) for this compound derivatives be calculated, and what challenges arise in data interpretation?
- Answer : Use the Fineman-Ross or Mayo-Lewis equations with low-conversion copolymerization data. For example, bulk copolymerization with styrene yielded r₁ = 1.02 (benzodioxole) and r₂ = 0.6 (styrene) via elemental analysis or NMR. Challenges include overlapping NMR signals (e.g., unresolved vinyl protons) requiring alternative quantification methods .
Q. What computational strategies are employed to predict the nonlinear optical (NLO) properties of this compound-containing chalcones?
- Answer : Perform DFT calculations using software like MOE 2016.08 to model hyperpolarizability (β) and dipole moments. Compare results with experimental UV-Vis/fluorescence spectra (e.g., λ_max at 350–400 nm) and thermal analysis (TGA/DSC) to validate NLO activity .
Q. How can isotopic dilution mass spectrometry improve the quantification of this compound in complex matrices?
- Answer : Spike samples with deuterated internal standards (e.g., EHB-D4) to correct for matrix effects. Use LC-MS/MS with MRM transitions for targeted analysis. Calibrate with linear regression (R² > 0.99) of analyte/internal standard peak area ratios across 5–1000 ng/mL ranges .
Q. What crystallographic techniques resolve structural ambiguities in this compound derivatives, and how are data validated?
- Answer : Single-crystal XRD at 100 K with Mo-Kα radiation (λ = 0.71073 Å) provides bond lengths/angles (e.g., C-Cl = 1.74 Å). Validate using RCSB PDB tools for symmetry checks (e.g., monoclinic P21/n space group) and refine structures with SHELXL .
Q. How do conflicting reactivity ratios from copolymerization studies impact material design, and how can these contradictions be resolved?
- Answer : Discrepancies (e.g., r₁ = 1.02 vs. theoretical predictions) may arise from side reactions or monomer drift. Resolve via:
- High-Resolution NMR : Assign copolymer sequence distributions.
- Kinetic Modeling : Apply the terminal model to assess penultimate effects.
- Ternary Phase Diagrams : Map monomer feed vs. copolymer composition .
Q. What strategies optimize the hemolytic safety profile of this compound-based compounds for biomedical applications?
Properties
IUPAC Name |
5-chloro-1,3-benzodioxole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO2/c8-5-1-2-6-7(3-5)10-4-9-6/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODQPZHOXLYATLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20222606 | |
Record name | 5-Chloro-1,3-benzodioxole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20222606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7228-38-8 | |
Record name | 5-Chloro-1,3-benzodioxole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7228-38-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-1,3-benzodioxole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007228388 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7228-38-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400867 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Chloro-1,3-benzodioxole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20222606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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